KRAS inhibitor-23
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Overview
Description
KRAS inhibitor-23 is a novel compound designed to target the KRAS protein, a small GTPase that plays a crucial role in cell signaling pathways regulating cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of this compound represents a significant advancement in the field of targeted cancer therapy, aiming to inhibit the activity of mutant KRAS proteins and thereby suppress tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-23 involves a multi-step process that includes structure-based virtual screening and molecular dynamics simulations to identify potent noncovalent inhibitors . The synthetic route typically begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process includes optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography and crystallization. The goal is to produce this compound in sufficient quantities for clinical trials and potential commercial use.
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates and derivatives that retain the core structure of the compound while introducing functional groups that enhance its binding affinity and specificity for the KRAS protein.
Scientific Research Applications
KRAS inhibitor-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new synthetic methodologies for targeting KRAS.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted therapy for cancers driven by KRAS mutations.
Mechanism of Action
KRAS inhibitor-23 exerts its effects by directly binding to the KRAS protein, specifically targeting the mutant forms of KRAS that are constitutively active. The compound inhibits the interaction of KRAS with its downstream effectors, such as Raf and PI3K, thereby blocking the activation of the MAPK and PI3K-AKT signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring KRAS mutations.
Comparison with Similar Compounds
KRAS inhibitor-23 is compared with other similar compounds, such as:
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in its ability to target multiple KRAS mutations, providing a broader therapeutic potential compared to other inhibitors that are mutation-specific.
Properties
Molecular Formula |
C32H30ClFN6O4 |
---|---|
Molecular Weight |
620.1 g/mol |
IUPAC Name |
(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-9-(trideuteriomethyl)-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |
InChI |
InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1/i5D3 |
InChI Key |
PYKBFRQMXJWLGG-UVQYGLIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)[C@H]2CN(CCN2C3=C1C(=O)N(C4=NC(=C(C=C34)Cl)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |
Origin of Product |
United States |
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